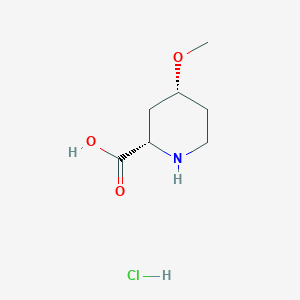
cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Piperidine-containing compounds play a crucial role in drug design and are present in various pharmaceutical classes and natural alkaloids.
- In this article, we’ll explore its synthesis, chemical properties, applications, and mechanism of action.
cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C₇H₁₄ClNO₃. It belongs to the piperidine family, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Vorbereitungsmethoden
- The synthetic routes for cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride involve several steps.
- One common method involves the acid-mediated alkyne functionalization with enamine formation, leading to the generation of an iminium ion. Subsequent reduction results in piperidine formation.
- it’s essential to note that strong electron-releasing substituents (such as 4-OMe) at the aryl ring may yield hydrolyzed derivatives instead of the desired piperidines .
Analyse Chemischer Reaktionen
- cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type. For example, the reduction step typically involves hydrogen transfer via a metal catalyst.
- Major products formed from these reactions include substituted piperidines and related derivatives.
Wissenschaftliche Forschungsanwendungen
- Researchers have explored the applications of cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride in various fields.
- In chemistry, it serves as a building block for drug design due to its piperidine moiety.
- In biology and medicine, it may be used as a precursor for developing pharmaceutical compounds.
- In industry, it could find applications in fine chemicals synthesis or as an intermediate in organic synthesis.
Wirkmechanismus
- The exact mechanism by which cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application.
- For example, if used as a drug, it may interact with specific molecular targets or pathways, leading to therapeutic effects.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- While there are limited direct comparisons available, we can highlight its uniqueness based on its specific chemical structure and reactivity.
- Similar compounds in the piperidine family may include other piperidine derivatives with varying substituents or functional groups.
- detailed comparative studies would be necessary to provide a comprehensive list of similar compounds.
Eigenschaften
Molekularformel |
C7H14ClNO3 |
|---|---|
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
(2S,4R)-4-methoxypiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |
InChI-Schlüssel |
KWMSQCYOHBPXCM-IBTYICNHSA-N |
Isomerische SMILES |
CO[C@@H]1CCN[C@@H](C1)C(=O)O.Cl |
Kanonische SMILES |
COC1CCNC(C1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12952174.png)


![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)




![Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B12952229.png)





